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Compound of Interest

Compound Name: Alpibectir

Cat. No.: B10860331 Get Quote

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Current scientific literature and clinical development programs focus on Alpibectir
(also known as BVL-GSK098) as a potentiator of the anti-tuberculosis drug ethionamide (Eto).

As such, this document details its pharmacodynamic mechanism in this context. There is no

publicly available data to support the characterization of Alpibectir as a standalone therapeutic

agent.

Introduction
Alpibectir is a first-in-class small molecule being developed for the treatment of pulmonary and

meningeal tuberculosis (TB).[1][2] It represents a novel therapeutic strategy, functioning not as

a direct bactericidal or bacteriostatic agent on its own, but as a potent potentiator of

ethionamide, a long-standing second-line anti-TB drug.[3][4] Alpibectir's mechanism of action

addresses key limitations of ethionamide, namely dose-dependent toxicity and the emergence

of resistance.[3][5]

This guide provides a detailed overview of the pharmacodynamics of Alpibectir, focusing on its

molecular mechanism, the preclinical and clinical data that define its activity, and the

experimental protocols used to derive this understanding.

Core Pharmacodynamic Mechanism: Potentiation of
Ethionamide Bioactivation
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The primary pharmacodynamic effect of Alpibectir is the enhancement of the bioactivation of

the prodrug ethionamide within Mycobacterium tuberculosis (Mtb).[2]

Ethionamide Bioactivation Pathways
Ethionamide requires enzymatic conversion within the mycobacterium to its active form, which

then inhibits mycolic acid synthesis, a crucial component of the Mtb cell wall.[5][6]

Primary Pathway (EthA/EthR): The canonical bioactivation of ethionamide is mediated by the

monooxygenase EthA. The expression of the ethA gene is negatively regulated by the

transcriptional repressor EthR.[5] Mutations in ethA or overexpression of ethR are common

mechanisms of clinical resistance to ethionamide.[5][7]

Alternative Pathway (MymA/VirS): Mtb possesses alternative, less efficient bioactivation

pathways. One such pathway is governed by the mymA operon, which encodes another

monooxygenase, MymA.[4][5][6] The expression of this operon is controlled by the

transcriptional regulator VirS.[2][6]

Alpibectir's Molecular Target
Alpibectir acts by targeting the transcriptional regulator VirS.[2][5] By modulating VirS activity,

Alpibectir stimulates the upregulation of the mymA operon.[5][7] This leads to increased

production of the MymA enzyme, thereby significantly boosting the bioactivation of ethionamide

through this alternative pathway.[5]

This mechanism has two profound consequences:

Potentiation: It increases the overall intracellular concentration of activated ethionamide,

enhancing its bactericidal effect.[3] This allows for the potential use of lower, and therefore

less toxic, doses of ethionamide.[7]

Overcoming Resistance: By activating a pathway independent of EthA, Alpibectir can

restore ethionamide's efficacy against Mtb strains that have developed resistance via

mutations in the ethA gene.[5][7]
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Caption: Mechanism of Alpibectir in potentiating Ethionamide bioactivation.

Preclinical and Clinical Pharmacokinetics
While this guide focuses on pharmacodynamics, understanding the pharmacokinetic profile of

Alpibectir is essential for interpreting its mechanism of action in a clinical setting. Data has

been derived from preclinical studies and a first-in-human Phase 1 clinical trial

(NCT04654143).[5][8]

Preclinical Data
Bioavailability: Alpibectir demonstrated moderate to high oral bioavailability (ranging from

67% to complete) across non-clinical species (mouse, rat, and dog).[5]
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Protein Binding: In vitro data indicated low protein binding (<80%) in both non-clinical

species and humans.[5][7]

Safety: The No Observed Adverse Effect Level (NOAEL) in dogs was established at the

highest tested dose of 15 mg/kg/day.[5] Preclinical data from a BALB/c mouse model

showed that Alpibectir at doses up to 1.6 mg/kg prevented mortality when used in

combination with Eto.[9]

Phase 1 Clinical Trial Data (NCT04654143)
A Phase 1 study in healthy volunteers assessed the safety, tolerability, and pharmacokinetics of

Alpibectir.[5][8] The tables below summarize the key pharmacokinetic findings.

Table 1: Summary of Single Ascending Dose (SAD) Pharmacokinetics of Alpibectir[5][8]

Dose Group Tmax (h, mean)
Cmax (ng/mL,
geometric mean)

AUC0-t (ng·h/mL,
geometric mean)

0.5 mg 1.02 1.76 6.07

1.5 mg 0.88 5.88 19.3

5 mg 1.53 19.4 82.5

10 mg 1.38 35.8 192

20 mg 1.50 79.8 448

40 mg 1.50 165 1040

10 mg (Fed) 3.87 29.5 (-17.7%) 229 (+19.6%)

Data presented for fasted state unless otherwise specified. Percentage change for the fed state

is relative to the 10 mg fasted dose.

Table 2: Summary of Multiple Ascending Dose (MAD) Pharmacokinetics of Alpibectir (Day 7)

[5]
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Dose Group
Tmax (h,
mean)

Cmax (ng/mL,
geometric
mean)

AUC0-τ
(ng·h/mL,
geometric
mean)

Accumulation
Ratio (AUC)

5 mg 2.00 25.1 151 1.83

14 mg 1.50 69.5 425 1.77

30 mg 2.00 148 915 1.77

Key Findings from Phase 1 Study:

Absorption: Alpibectir showed rapid absorption after oral administration.[5][8]

Food Effect: Administration with food resulted in a slower rate of absorption (increased

Tmax) and a modest increase in overall exposure (AUC), with a slight decrease in peak

concentration (Cmax).[3][5]

Dose Proportionality: Alpibectir exhibited dose-proportional pharmacokinetics for both

Cmax and AUC following single and repeat dosing.[5][8]

Accumulation: Moderate accumulation was observed after 7 days of once-daily dosing, with

steady state achieved by Day 7.[5][8]

Experimental Protocols
Phase 1 Clinical Trial (NCT04654143) Methodology
The first-in-human study was a randomized, double-blind, placebo-controlled trial designed to

evaluate the safety and pharmacokinetics of Alpibectir in healthy adult volunteers.[5][10]

Study Population: 80 healthy participants were enrolled.[5]

Single Ascending Dose (SAD):

56 participants were enrolled in seven sequential cohorts.[5]

Dose levels tested were 0.5, 1.5, 5, 10, 20, and 40 mg.[5]
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Each cohort randomized participants in a 3:1 ratio to receive a single oral dose of

Alpibectir or a placebo.[5]

A food-effect cohort received a 10 mg dose under fed conditions.[5]

Multiple Ascending Dose (MAD):

24 participants were enrolled in three sequential cohorts.[5]

Dose levels of 5, 14, and 30 mg were administered once daily for 7 days.[5]

Each cohort randomized participants in a 3:1 ratio to receive Alpibectir or a placebo.[5]

Primary Outcome Measures: Safety and tolerability, assessed by monitoring adverse events,

clinical laboratory tests, vital signs, and electrocardiograms.[5]

Secondary Outcome Measures: Pharmacokinetic parameters including Cmax, Tmax, and

AUC.[5]
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Caption: Workflow of the Phase 1 First-in-Human study of Alpibectir.

Conclusion
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Alpibectir's pharmacodynamic profile is unique; it is an enabler and a resistance breaker for

ethionamide. By targeting the VirS transcriptional regulator to upregulate the mymA

bioactivation pathway, it offers a scientifically robust strategy to enhance the efficacy of

ethionamide and overcome prevalent resistance mechanisms. The favorable pharmacokinetic

and safety profile observed in Phase 1 clinical trials supports its continued development.

Ongoing Phase 2 trials are further evaluating the clinical impact of this combination therapy,

with the potential to optimize treatment regimens for drug-susceptible and drug-resistant

tuberculosis.[1][11]

Need Custom Synthesis?
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To cite this document: BenchChem. [An In-depth Technical Guide to the Pharmacodynamics
of Alpibectir]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b10860331#pharmacodynamics-of-alpibectir-as-a-
standalone-agent]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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